2-(2-Chloro-3-methylphenyl)pyrrolidine
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Overview
Description
2-(2-Chloro-3-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chloro and methyl group on the phenyl ring enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 2-chloro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2-(2-Chloro-3-methylphenyl)pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)pyrrolidine
- 2-(3-Chlorophenyl)pyrrolidine
- 2-(4-Chlorophenyl)pyrrolidine
- 2-(2-Methylphenyl)pyrrolidine
Uniqueness
2-(2-Chloro-3-methylphenyl)pyrrolidine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which enhances its chemical properties and biological activity. This combination of substituents provides a distinct profile compared to other similar compounds, making it a valuable scaffold in various research and industrial applications .
Properties
Molecular Formula |
C11H14ClN |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(2-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI Key |
OPZWYVVQTRNLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Cl |
Origin of Product |
United States |
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